An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (CAS No. 154934-99-3)
An In-depth Technical Guide to 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (CAS No. 154934-99-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, a key building block in medicinal chemistry and agrochemical research. This document details its chemical and physical properties, provides experimentally-derived protocols for its synthesis and subsequent reactions, and explores its application in the development of novel therapeutic agents, particularly as an intermediate for kinase and NF-κB signaling pathway inhibitors. All quantitative data is presented in clear, tabular format, and key experimental workflows and biological pathways are illustrated with detailed diagrams.
Introduction
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a highly reactive trifluoromethyl-substituted pyrimidine derivative. Its unique electronic properties, stemming from the electron-withdrawing trifluoromethyl group and the pyrimidine ring, make it a valuable electrophilic reagent in organic synthesis. The presence of a chloro substituent at the 2-position and a carbonyl chloride at the 5-position provides two reactive sites for nucleophilic substitution and acylation reactions, respectively. This dual reactivity allows for the construction of complex molecular architectures, making it a sought-after intermediate in the synthesis of biologically active compounds.[1] Its CAS number is 154934-99-3.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is provided in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 154934-99-3 | [2] |
| Molecular Formula | C₆HCl₂F₃N₂O | [2] |
| Molecular Weight | 244.99 g/mol | [2] |
| Physical Form | Liquid | |
| Flash Point | 54 °C at 0.15 mm Hg | |
| Storage Temperature | 2-8 °C | |
| Purity | Typically ≥97% | |
| InChI Key | BTRSILVUNQWNDR-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is typically achieved from its corresponding carboxylic acid precursor, 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Synthesis of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride
The conversion of the carboxylic acid to the carbonyl chloride is a standard transformation, commonly employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]
Experimental Protocol:
A solution of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) is treated with an excess of thionyl chloride (SOCl₂, typically 2-3 equivalents). A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction. The reaction mixture is heated to reflux and stirred for several hours until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing the formation of the methyl ester by LC-MS. Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride, which can often be used in the next step without further purification.[5]
Reactivity and Applications in Drug Discovery
The primary utility of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride in drug discovery lies in its ability to act as an acylating agent, readily reacting with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. This reactivity is central to its use as a scaffold for building a diverse library of compounds for biological screening.
Amide Formation
The reaction with primary or secondary amines to form the corresponding carboxamides is a particularly important application, as the amide bond is a cornerstone of many pharmaceutical structures.
Experimental Protocol for Amide Synthesis:
To a stirred solution of a primary or secondary amine (1 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, a solution of 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride (1 equivalent) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired amide.
Role in Targeting the NF-κB Signaling Pathway
Derivatives of 2-Chloro-4-(trifluoromethyl)pyrimidine have been investigated as inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell proliferation, survival, and immune responses.[7] Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[7][8]
The canonical NF-κB pathway is activated by stimuli such as tumor necrosis factor-alpha (TNF-α).[1] This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[1] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation.[1] This releases the p50/p65 NF-κB heterodimer, allowing it to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.[1][7] Small molecule inhibitors derived from pyrimidine scaffolds can interfere with this pathway at various stages, such as inhibiting the IKK complex or preventing the nuclear translocation of NF-κB.[6][8]
Safety Information
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood by trained personnel.
| Hazard Information | Description | Reference(s) |
| Signal Word | Danger | [9] |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [9] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). | [9] |
Conclusion
2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride is a versatile and valuable reagent for the synthesis of complex organic molecules. Its well-defined reactivity allows for the efficient construction of pyrimidine-based compounds with potential applications in both the pharmaceutical and agrochemical industries. The ability to readily form amide bonds makes it a particularly useful building block in drug discovery programs targeting a wide range of biological targets, including critical signaling pathways like NF-κB. Proper handling and an understanding of its reactivity are essential for its safe and effective use in a research and development setting.
References
- 1. mdpi.com [mdpi.com]
- 2. scbt.com [scbt.com]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Discovery of oxazine-linked pyrimidine as an inhibitor of breast cancer growth and metastasis by abrogating NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 154934-99-3 2-Chloro-4-(trifluoromethyl)pyrimidine-5-carbonyl chloride AKSci Z2530 [aksci.com]
